molecular formula C27H28N4O5S2 B10913330 Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10913330
M. Wt: 552.7 g/mol
InChI Key: QPKWGPFJCHPUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, followed by the formation of heterocyclic moieties through condensation reactions . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This interaction can lead to changes in cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and benzothiophene derivatives, such as:

Uniqueness

ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}BUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential for biological activity. Its structure combines multiple active moieties that may work synergistically to enhance its pharmacological effects. This article delves into the biological activities associated with this compound, supported by research findings and case studies.

Structural Overview

The compound features a benzothiophene core integrated with a pyrimidine derivative and a cyano group . The presence of various functional groups such as carboxylate, sulfanyl, and methoxy enhances its chemical reactivity and biological significance. The intricate structure allows for diverse interactions with biological targets.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits anticancer activity . Research has shown that compounds with similar structural features often demonstrate significant cytotoxic effects against various cancer cell lines:

CompoundStructure FeaturesBiological ActivityUniqueness
4-Aryl-6-Oxo-Pyrimido[1,2-a][1,3,5]triazineContains pyrimidine and triazine ringsAntibacterial propertiesDifferent heterocyclic framework
5-Cyano-Pyrimidine DerivativesCyano group on pyrimidineAnticancer activityFocus on different substituents
Benzothiophene DerivativesBenzothiophene coreDiverse pharmacological activitiesVaries based on functional groups

The unique combination of the benzothiophene core and the pyrimidine derivative suggests enhanced activity against cancer cells compared to simpler derivatives.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity . The presence of the cyano group and thiophene ring has been linked to bactericidal effects against various bacterial strains. For instance, derivatives of similar structures have demonstrated efficacy against Staphylococcus spp., indicating potential applications in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : The presence of functional groups may influence gene transcription related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally similar compounds against Mycobacterium tuberculosis. Results demonstrated significant activity against resistant strains.

Properties

Molecular Formula

C27H28N4O5S2

Molecular Weight

552.7 g/mol

IUPAC Name

ethyl 2-[2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H28N4O5S2/c1-4-19(24(33)30-25-21(26(34)36-5-2)17-11-6-7-12-20(17)37-25)38-27-29-22(18(14-28)23(32)31-27)15-9-8-10-16(13-15)35-3/h8-10,13,19H,4-7,11-12H2,1-3H3,(H,30,33)(H,29,31,32)

InChI Key

QPKWGPFJCHPUQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC(=C(C(=O)N3)C#N)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.